4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with appropriate nucleophiles under controlled conditions. One common method involves the use of sodium ethoxide in ethanol at room temperature, which results in the formation of the desired compound with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by various nucleophiles, such as amines and thiols.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while reduction reactions can modify the nitrile group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidized Products: Sulfoxides and sulfones.
Reduced Products: Amines and other reduced forms of the nitrile group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound acts as an ATP mimetic, binding to the ATP-binding site of kinases and inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
- 4,6-Dichloro-2-(methylthio)pyrimidine
- Pyrrolo[2,3-d]pyrimidine derivatives
Uniqueness
4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile stands out due to its unique combination of a pyrazolo[3,4-d]pyrimidine core with a chloro and methylthio substituent. This structure imparts specific electronic and steric properties that enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H4ClN5S |
---|---|
Molecular Weight |
225.66 g/mol |
IUPAC Name |
4-chloro-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C7H4ClN5S/c1-14-7-10-5(8)4-3(2-9)12-13-6(4)11-7/h1H3,(H,10,11,12,13) |
InChI Key |
KMSODWALTQLQCB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NNC(=C2C(=N1)Cl)C#N |
Origin of Product |
United States |
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